3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The study by Cannon, Patrick, and White (1978) explored the crystal structure of a dimeric oxidation product of quinol, which shares a similar dibenzo[b,e][1,4]dioxin structure. This research highlights the importance of understanding the crystallographic properties of such compounds, which can be pivotal in drug design and materials science Cannon, J., Patrick, V., & White, A. (1978). The crystal structure of 1α,4aβ,6β,9aα-Tetrahydroxy-4a,5aα,9a,10aβ-tetrahydrodibenzo[b,e][1,4]dioxin-2,7(1H,6H)-dione– A dimeric oxidation product of quinol. Australian Journal of Chemistry, 31, 2213-2218.
Inhibitory Mechanisms in Biochemistry
Jiang and Hansen (2011) investigated isatin 1,2,3-triazoles, which, like the target compound, include complex heterocyclic structures and potentially share similar biological activities. Their research found potent inhibitors against caspase-3, demonstrating the potential therapeutic applications of such compounds in medicine and biochemistry Jiang, Y., & Hansen, T. V. (2011). Isatin 1,2,3-triazoles as potent inhibitors against caspase-3. Bioorganic & Medicinal Chemistry Letters, 21(6), 1626-1629.
Green Chemistry and Catalysis
Mizuno et al. (2007) described a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, highlighting the environmental benefits of employing green chemistry principles. This research underscores the importance of sustainable methods in the synthesis of complex organic compounds, which could be applied to the synthesis of the target compound Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T. (2007). Solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU. Synthesis, 2007, 2524-2528.
Safety and Hazards
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-20-16-3-1-2-4-17(16)22-21(26)24(20)14-7-9-23(10-8-14)31(27,28)15-5-6-18-19(13-15)30-12-11-29-18/h1-6,13-14H,7-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDDDKPKFXYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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